molecular formula C21H19N5O4 B2936810 N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide CAS No. 899986-03-9

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide

Cat. No.: B2936810
CAS No.: 899986-03-9
M. Wt: 405.414
InChI Key: COMFBJMERDILCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(6-Morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide is a benzamide derivative featuring a pyridazine core substituted with a morpholine ring at the 6-position and a 4-nitrobenzamide group attached via a phenyl linker. This compound is of interest in medicinal chemistry due to the pharmacophoric relevance of pyridazine and morpholine moieties in kinase inhibition and CNS-targeted therapies .

Properties

IUPAC Name

N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c27-21(16-3-7-18(8-4-16)26(28)29)22-17-5-1-15(2-6-17)19-9-10-20(24-23-19)25-11-13-30-14-12-25/h1-10H,11-14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMFBJMERDILCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions.

    Coupling with Nitrobenzamide: The final step involves coupling the pyridazine-morpholine intermediate with 4-nitrobenzoyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Introduction of various substituents on the aromatic rings.

    Hydrolysis: Formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Employed as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structure combines a pyridazine-morpholine unit with a 4-nitrobenzamide group, distinguishing it from other benzamide derivatives. Key comparisons include:

Compound Core Structure Substituents Key Functional Groups
N-(4-(6-Morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide Pyridazine-phenyl-benzamide 6-Morpholinopyridazine, 4-nitrobenzamide Nitro, morpholine, pyridazine
N-((4-((4-oxo-2-thioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-4-nitrobenzamide () Imidazolidinone-phenyl-benzamide 4-Oxo-2-thioxoimidazolidine, 4-nitrobenzamide Thioxo, nitro, imidazolidinone
N-(3-chlorophenethyl)-4-nitrobenzamide () Phenethyl-benzamide 3-Chlorophenethyl, 4-nitrobenzamide Chloro, nitro
N-[[2-(ethoxymethyl)phenyl]methyl]-4-nitrobenzamide () Ethoxymethyl-phenyl-benzamide 2-Ethoxymethylphenyl, 4-nitrobenzamide Ethoxy, nitro
N-(4-{[(3-fluorophenyl)amino]sulfonyl}phenyl)-4-nitrobenzamide () Sulfonamide-phenyl-benzamide 3-Fluorophenylsulfonamide, 4-nitrobenzamide Fluoro, sulfonamide, nitro

Key Observations :

  • The pyridazine-morpholine unit in the target compound may enhance solubility and kinase-binding affinity compared to imidazolidinone () or chlorophenethyl () derivatives .

Physical and Spectroscopic Properties

Data from and highlight critical differences in melting points and NMR profiles:

Compound Melting Point (°C) 1H NMR Shifts (δ, ppm)
This compound Not reported Not available (likely aromatic protons ~8.0–8.5 ppm; morpholine protons ~3.0–4.0 ppm)
N-((4-((4-oxo-2-thioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-4-nitrobenzamide 244–245 NH: 12.40, 11.91, 11.50, 10.10; ArH: 8.36–8.33, 8.18–8.15, 7.68–7.64; CH: 4.60–4.56
Compound 25 () Not reported NH: 12.69, 10.46; ArH: 8.46–8.13; imidazole protons: 7.50–7.30

Key Observations :

  • The imidazolidinone derivative () shows distinct NH proton shifts due to hydrogen bonding from the thioxo group, absent in the target compound .
  • Aromatic protons in nitrobenzamides consistently resonate between 7.6–8.5 ppm, but substituents (e.g., morpholine, sulfonamide) influence exact positions .

Biological Activity

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural arrangement, including a morpholinopyridazine moiety linked to a phenyl ring and a nitrobenzamide group, which contributes to its potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C15_{15}H16_{16}N4_{4}O3_{3}
  • CAS Number : 899745-95-0
  • Molecular Weight : 284.31 g/mol

The structural characteristics of this compound enhance its solubility and interaction with biological targets, making it a candidate for various pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in critical cellular processes such as proliferation, differentiation, and survival. Key mechanisms include:

  • Kinase Inhibition : The compound has demonstrated inhibitory effects on several kinases, including:
    • Flt-3 : Involved in hematopoiesis and angiogenesis.
    • VEGFR2 : Plays a crucial role in vascular development.
    • PDGFR : Important for cell growth and division.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Notable findings include:

BacteriaActivity
Staphylococcus aureusBactericidal
Escherichia coliBactericidal
Pseudomonas aeruginosaBactericidal

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory effects by inhibiting enzymes associated with inflammatory pathways. This activity could provide insights into its potential use in treating inflammatory diseases.

Case Studies

  • Inhibition of Flt-3 Kinase :
    • A study demonstrated that this compound effectively inhibits Flt-3 kinase activity, leading to reduced cell proliferation in leukemia cell lines.
  • Antibacterial Efficacy :
    • In vitro assays revealed that the compound shows potent antibacterial activity against clinical isolates of Staphylococcus aureus, with a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics.
  • Anti-inflammatory Mechanism :
    • Experimental models indicated that the compound reduces the expression of pro-inflammatory cytokines, suggesting its potential for therapeutic use in inflammatory conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.